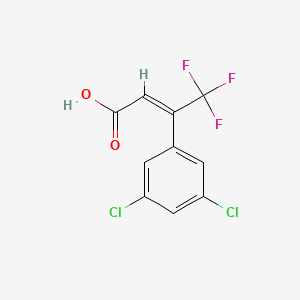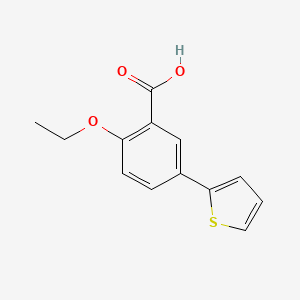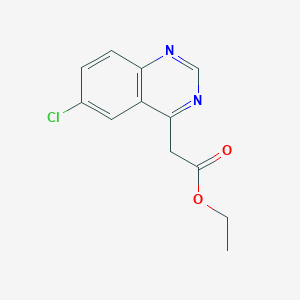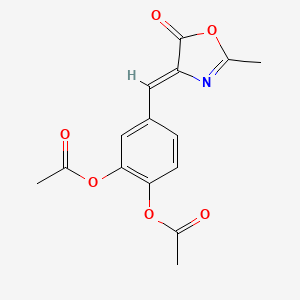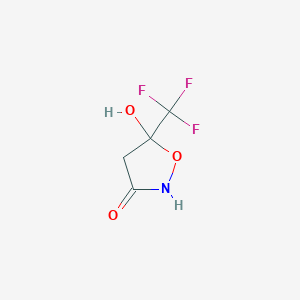
2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one is a chemical compound with the molecular formula C4H4F3NO3. It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazoles.
Scientific Research Applications
2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine
- 2-Fluoro-5-(trifluoromethyl)aniline
Uniqueness
2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H4F3NO3 |
|---|---|
Molecular Weight |
171.07 g/mol |
IUPAC Name |
5-hydroxy-5-(trifluoromethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C4H4F3NO3/c5-4(6,7)3(10)1-2(9)8-11-3/h10H,1H2,(H,8,9) |
InChI Key |
PSIWVAYAZYBBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NOC1(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


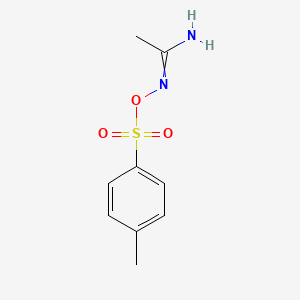
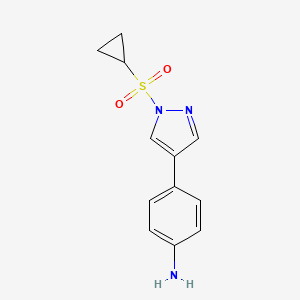
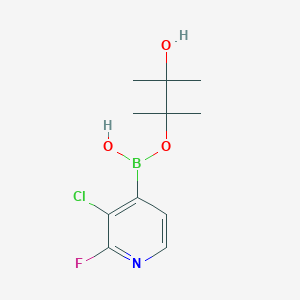
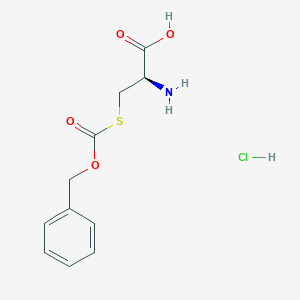
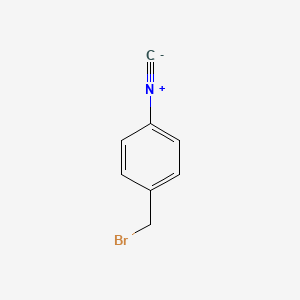
![disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B13724342.png)
![1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724351.png)

